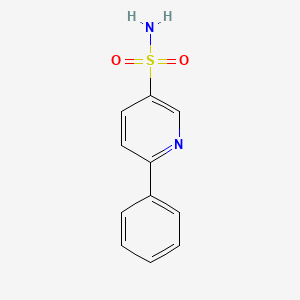

6-苯基吡啶-3-磺酸酰胺

描述

Synthesis Analysis

The synthesis of 6-Phenylpyridine-3-sulfonic acid amide can be achieved through several methodologies. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another approach to amide synthesis involves the use of B (OCH2CF3)3, which is an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines .Molecular Structure Analysis

The molecular structure of 6-Phenylpyridine-3-sulfonic acid amide can be analyzed using various techniques such as Fourier transform infrared (FT-IR) spectroscopy, 1 H NMR, 13 C NMR, Mass spectroscopy, energy dispersive X-ray (EDX) analysis, thermogravimetric/derivative thermogravimetry (TG/DTG) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometer (VSM) .Chemical Reactions Analysis

Pyridine, the core structure of 6-Phenylpyridine-3-sulfonic acid amide, is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Due to its basic nature, it can form stable salts when treated with stronger acids or alkyl halides . In addition, it can be used to neutralize some acids produced in chemical reactions .科学研究应用

催化和键合形成

6-苯基吡啶-3-磺酸酰胺在催化过程和键合形成中发挥作用。例如,它参与了Brønsted酸催化的亚胺酰胺化反应,其中简单的Brønsted酸如苯基膦酸被用作催化剂,提供高产率的胺醇产物。这些反应在使用磺酰胺作为亲核试剂时表现出优异的产率和对映选择性,高达99% ee,特别是在使用磺酰胺作为亲核试剂时(Rowland等,2005)。此外,研究强调了6-苯基吡啶-3-磺酸酰胺衍生物在C(sp3)–C(sp)和C(sp3)–C(sp2)键的形成中的应用,通过无金属光氧化还原策略促进。这个过程涉及2,4,6-三苯基吡啶盐与炔基对甲苯磺酮的反应,导致官能化的炔烃。该方法因其可扩展性、广泛的底物范围、高化学选择性和温和条件而受到赞扬,展示了其在合成复杂分子支架方面的多功能性(Ociepa等,2018)。

有机合成和化学反应

这种化合物在有机合成中具有重要意义,特别是在双苯基磺酸配体的形成中,这些配体用于芳基卤代物与苯胺和二级胺的催化C-N交叉偶联。与最先进的方法相比,这种方法在去除钯方面有显著改进(Wittel et al., 2018)。此外,6-苯基吡啶-3-磺酸酰胺及其衍生物参与了2-苯基吡啶的催化间位磺化反应,该过程在(芳烃)钌(II)配合物和磺酰氯的存在下,在与螯合基相对的位置产生磺酮。这种催化过程以在螯合辅助环金属化反应中提供非典型的区域选择性而闻名(Saidi et al., 2011)。

安全和危害

未来方向

The future directions for the research and application of 6-Phenylpyridine-3-sulfonic acid amide could involve the development of more robust and eco-friendly methods for the synthesis of substituted pyridines with diverse functional groups . The application of these methodologies could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation .

作用机制

Target of action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria .

Mode of action

Sulfonamides act as competitive inhibitors, meaning they compete with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase. By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme’s activity and disrupting folic acid synthesis .

Biochemical pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential for DNA replication. This disruption affects the bacterial cell’s ability to reproduce, effectively limiting the spread of the bacterial infection .

Result of action

This gives the body’s immune system a chance to eliminate the infection .

Action environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors. For instance, certain pH conditions can affect the absorption and distribution of these drugs. Additionally, the presence of other substances, such as food or other medications, can impact the metabolism and excretion of sulfonamides .

生化分析

Biochemical Properties

6-Phenylpyridine-3-sulfonic acid amide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of bioactive lipids such as anandamide . This interaction is significant as it modulates the levels of endocannabinoids, which are involved in various physiological processes.

Cellular Effects

The effects of 6-Phenylpyridine-3-sulfonic acid amide on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to impact the endocannabinoid system, which plays a critical role in modulating both peripheral and central nervous system functions . This modulation can lead to changes in synaptic transmission, neurodevelopment, inflammation, and pain perception.

Molecular Mechanism

At the molecular level, 6-Phenylpyridine-3-sulfonic acid amide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with FAAH, for example, results in the inhibition of the enzyme’s activity, thereby increasing the levels of endocannabinoids . This inhibition can have downstream effects on various physiological processes, including pain modulation and neuroprotection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Phenylpyridine-3-sulfonic acid amide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of FAAH by 6-Phenylpyridine-3-sulfonic acid amide leads to sustained increases in endocannabinoid levels, which can have prolonged effects on cellular processes . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of 6-Phenylpyridine-3-sulfonic acid amide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as pain relief and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects. Studies have shown that the compound’s inhibition of FAAH is dose-dependent, with higher doses leading to more pronounced effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

6-Phenylpyridine-3-sulfonic acid amide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with FAAH, for example, affects the metabolism of endocannabinoids, leading to changes in their levels and activity . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and physiology.

Transport and Distribution

The transport and distribution of 6-Phenylpyridine-3-sulfonic acid amide within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its efficacy and potency.

Subcellular Localization

The subcellular localization of 6-Phenylpyridine-3-sulfonic acid amide is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cytoplasm, for example, can influence its interaction with enzymes and other biomolecules, thereby modulating its effects on cellular processes.

属性

IUPAC Name |

6-phenylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c12-16(14,15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOMGNYZKJFONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)

![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)

![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)

![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)

![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)

![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)